molecular formula C13H25N B7866123 N-hexylbicyclo[2.2.1]heptan-2-amine

N-hexylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B7866123
M. Wt: 195.34 g/mol
InChI Key: LDPAISNQDGEDKK-UHFFFAOYSA-N
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Description

N-hexylbicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C13H25N. It belongs to the class of organic compounds known as amines, which contain a nitrogen atom with a lone pair. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a three-membered ring, and a hexyl group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with bicyclo[2.2.1]heptan-2-one as the starting material.

  • Reduction Reaction: The ketone group in bicyclo[2.2.1]heptan-2-one is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Alkylation: The resulting amine is then alkylated with hexyl bromide or hexyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the hexyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: The compound can be further reduced to form secondary or tertiary amines.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and bases like potassium carbonate (K2CO3) are employed.

Major Products Formed:

  • Oxidation Products: N-hexylbicyclo[2.2.1]heptan-2-one

  • Reduction Products: Secondary or tertiary amines

  • Substitution Products: Various alkyl or aryl substituted amines

Scientific Research Applications

N-hexylbicyclo[2.2.1]heptan-2-amine has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-hexylbicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • N-ethylbicyclo[2.2.1]heptan-2-amine

  • N-propylbicyclo[2.2.1]heptan-2-amine

  • N-butylbicyclo[2.2.1]heptan-2-amine

Properties

IUPAC Name

N-hexylbicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-2-3-4-5-8-14-13-10-11-6-7-12(13)9-11/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPAISNQDGEDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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